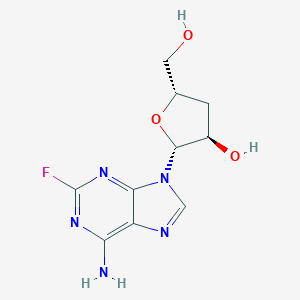

2-Fluoro-3'-deoxyadenosine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,5S)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O3/c11-10-14-7(12)6-8(15-10)16(3-13-6)9-5(18)1-4(2-17)19-9/h3-5,9,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVQISHHKVORII-OBXARNEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=NC3=C(N=C(N=C32)F)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=C(N=C32)F)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432315 | |

| Record name | 3'-desoxy-2-fluoradenosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15386-69-3 | |

| Record name | 3'-desoxy-2-fluoradenosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Putative Mechanism of Action of 2-Fluoro-3'-deoxyadenosine (2-Fluorocordycepin)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-3'-deoxyadenosine (2-F-ddAdo), also known as 2-fluorocordycepin, is a synthetic purine nucleoside analog that combines the structural features of two well-characterized bioactive molecules. It possesses the 3'-deoxyribose sugar of cordycepin, a known chain terminator, and a fluorine atom at the 2-position of the adenine base, a modification designed to enhance metabolic stability. While direct, comprehensive studies on 2-F-ddAdo are emerging, its mechanism of action can be robustly hypothesized based on the established pharmacology of its constituent parts. This guide synthesizes the available evidence to present a putative multi-step mechanism, outlining its cellular uptake, metabolic activation, molecular targeting, and the anticipated biological consequences. Furthermore, we provide a framework of experimental protocols to validate this proposed mechanism, offering a roadmap for future research and development.

Molecular Design & Pharmacological Rationale

The therapeutic potential of this compound is rooted in a logical, dual-modification strategy designed to overcome the limitations of simpler nucleoside analogs.

1.1 The 3'-Deoxyribose Core: A Foundation for Chain Termination

The core of 2-F-ddAdo is structurally analogous to cordycepin (3'-deoxyadenosine). The defining feature of this sugar moiety is the absence of a hydroxyl group at the 3' position. In nucleic acid synthesis, polymerases catalyze the formation of a phosphodiester bond between the 5'-phosphate of an incoming nucleotide and the 3'-hydroxyl group of the preceding nucleotide on the growing chain.

Because 2-F-ddAdo lacks this 3'-hydroxyl group, its incorporation into a nascent DNA or RNA strand makes the addition of the next nucleotide impossible.[1][2] This event irrevocably terminates chain elongation.[2][3] Cordycepin itself is known to be a potent inhibitor of RNA synthesis and, most notably, mRNA polyadenylation, by acting as a chain-terminating substrate for poly(A) polymerases.[3][4][5]

1.2 The 2-Fluoro Substitution: Engineering Metabolic Stability

A primary metabolic vulnerability of adenosine analogs is their susceptibility to degradation by cellular enzymes, particularly adenosine deaminase (ADA), which converts adenosine to inosine. This deamination renders the compound inactive. The introduction of a fluorine atom at the 2-position of the purine ring is a well-established medicinal chemistry strategy to block this degradation pathway.[6][7]

Fluorine's high electronegativity and small size alter the electronic properties of the purine base, making the molecule a poor substrate for ADA.[8] This modification is expected to significantly increase the intracellular half-life of 2-F-ddAdo and its active metabolites, allowing for greater accumulation and a more sustained therapeutic effect compared to its non-fluorinated counterpart.[6]

The Hypothesized Pharmacological Pathway

Like virtually all nucleoside analogs, 2-F-ddAdo is a prodrug. Its biological activity is contingent upon a sequence of intracellular events, from cellular entry to metabolic activation into its pharmacologically active form.

Step 1: Cellular Uptake

2-F-ddAdo is expected to enter the cell via one or more of the ubiquitously expressed nucleoside transporter proteins (hENTs and hCNTs) embedded in the cell membrane. This is a common pathway for both natural nucleosides and their synthetic analogs.

Step 2: Metabolic Activation via Phosphorylation Cascade

Once inside the cell, 2-F-ddAdo must be converted into its active triphosphate form. This is a critical, three-step process catalyzed by host cell kinases.[9]

-

Monophosphorylation: A cellular kinase, likely adenosine kinase or deoxycytidine kinase, catalyzes the first phosphorylation, converting 2-F-ddAdo to this compound monophosphate (2-F-ddAMP).[10][11]

-

Diphosphorylation: Nucleoside monophosphate kinases then add a second phosphate group, yielding this compound diphosphate (2-F-ddADP).

-

Triphosphorylation: Finally, nucleoside diphosphate kinases complete the activation by adding the terminal phosphate, forming the active agent: This compound triphosphate (2-F-ddATP) .

This activation cascade is essential; the triphosphate analog is the true substrate for polymerase enzymes.[10]

Step 3: Molecular Targeting and Chain Termination

The active 2-F-ddATP competes with the natural counterpart, deoxyadenosine triphosphate (dATP) or adenosine triphosphate (ATP), for the active site of DNA or RNA polymerases. Given the broad-spectrum activity of related 3'-modified analogs, the potential targets could include:

-

Viral RNA-Dependent RNA Polymerases (e.g., in Flaviviruses, Coronaviruses).

-

Viral Reverse Transcriptases (e.g., in HIV).

-

Cellular DNA Polymerases (relevant for anticancer effects).

-

Cellular RNA Polymerases, including Poly(A) Polymerases.

Upon successful competition and incorporation into the growing nucleic acid strand, the lack of a 3'-OH group on the sugar ring of 2-F-ddAdo prevents the formation of the next phosphodiester bond, leading to immediate and irreversible cessation of elongation.

Potential Biological & Therapeutic Effects

The hypothesized mechanism suggests that 2-F-ddAdo could have significant therapeutic potential as both an antiviral and an anticancer agent.

3.1 Antiviral Activity

The ability to inhibit viral polymerases is a cornerstone of antiviral therapy. The related compound, 3'-Fluoro-3'-deoxyadenosine, has demonstrated broad-spectrum activity against a range of DNA and RNA viruses.[8][12] It is therefore plausible that 2-F-ddAdo could be effective against viruses that rely on RNA-dependent RNA polymerases or reverse transcriptases for replication.

| Adenosine Analog | Key Structural Feature(s) | Known Antiviral Spectrum | Reference(s) |

| 3'-Deoxyadenosine (Cordycepin) | 3'-deoxy | Herpes, Newcastle disease, Reoviruses | [4] |

| 3'-Fluoro-3'-deoxyadenosine | 3'-fluoro, 3'-deoxy | DNA Viruses (Vaccinia), (+)RNA Viruses (Polio, Coxsackie B), dsRNA Viruses (Reo), Flaviviruses (TBEV, ZIKV, WNV) | [8][12] |

| 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) | 2-fluoro, 4'-ethynyl | Human Immunodeficiency Virus (HIV) | [13] |

| 2'-Fluoro-2',3'-dideoxyarabinosyladenine | 2'-fluoro, 2',3'-dideoxy | Human Immunodeficiency Virus (HIV) | [11] |

Table 1: Antiviral activities of structurally related adenosine analogs, suggesting a broad potential for 2-F-ddAdo.

3.2 Anticancer Activity

Deoxyadenosine analogs are effective in treating certain cancers, particularly indolent lymphoid malignancies.[14][15] Their mechanism often involves the induction of DNA damage and apoptosis.[15] By being incorporated into the DNA of rapidly dividing cancer cells, 2-F-ddAdo could act as a potent cytotoxic agent by terminating DNA replication and triggering programmed cell death pathways.

Proposed Experimental Framework for Mechanism Validation

To move from a putative to a proven mechanism, a series of targeted experiments is required. The following protocols provide a self-validating system for investigating the pharmacology of 2-F-ddAdo.

Protocol 1: Adenosine Deaminase (ADA) Stability Assay

-

Objective: To confirm that the 2-fluoro modification confers resistance to enzymatic deamination.

-

Methodology:

-

Incubate 2-F-ddAdo and a control (Cordycepin or Deoxyadenosine) in a buffered solution containing purified ADA enzyme.

-

Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Quench the enzymatic reaction.

-

Analyze the samples using High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Expected Outcome: The peak corresponding to 2-F-ddAdo will remain stable over time, while the control nucleoside peak will decrease concurrently with the appearance of its corresponding deaminated (inosine) product peak.

-

Protocol 2: Intracellular Phosphorylation Assay

-

Objective: To demonstrate the intracellular conversion of 2-F-ddAdo to its mono-, di-, and triphosphate forms.

-

Methodology:

-

Incubate a relevant cell line (e.g., CEM T-cells, Vero cells) with a known concentration of 2-F-ddAdo.

-

At various time points, harvest the cells and prepare acidic cell extracts (e.g., with perchloric acid) to quench metabolism and extract nucleotides.

-

Neutralize the extracts.

-

Analyze the extracts using a validated ion-pair reverse-phase HPLC method capable of separating the parent nucleoside from its phosphorylated metabolites.

-

Expected Outcome: Time-dependent appearance and accumulation of peaks corresponding to 2-F-ddAMP, 2-F-ddADP, and 2-F-ddATP.

-

Protocol 3: In Vitro Polymerase Chain Termination Assay

-

Objective: To provide direct visual evidence that 2-F-ddATP is incorporated by a polymerase and terminates chain elongation.

-

Methodology:

-

Design a short, labeled (e.g., fluorescent or radioactive) primer and a corresponding longer template DNA or RNA strand.

-

Set up parallel reactions in a buffer containing the primer-template complex, a purified polymerase (e.g., HIV-1 Reverse Transcriptase), and a mix of the four natural dNTPs (or NTPs).

-

To the experimental reactions, add varying concentrations of synthetic 2-F-ddATP. A control reaction will contain no analog.

-

Allow the polymerase reaction to proceed for a set time, then stop it.

-

Denature the products and separate them by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the labeled DNA/RNA fragments.

-

Expected Outcome: The control lane will show a band corresponding to the full-length product. The lanes containing 2-F-ddATP will show additional, shorter bands corresponding to the exact positions where the polymerase incorporated the analog opposite its complementary base in the template, causing termination.

-

Conclusion

This compound is a rationally designed nucleoside analog with a compelling, albeit putative, mechanism of action. By combining a chain-terminating 3'-deoxy sugar with a metabolically stable 2-fluoro base, it is engineered for enhanced potency and bioavailability. The hypothesized pathway—cellular uptake, obligate triphosphorylation to the active 2-F-ddATP, and subsequent incorporation and termination of nucleic acid synthesis—is grounded in decades of research in virology and oncology. The experimental frameworks provided herein offer a clear path to empirically validate this mechanism, paving the way for the potential development of 2-F-ddAdo as a next-generation therapeutic agent.

References

-

Eyer, L., Nencka, R., de Clercq, E., & Ruzek, D. (2019). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy, 63(3), e02189-18. [Link]

-

Holbein, S., Wengi, A., Decourty, L., Freimoser, F. M., Jacquier, A., & Dichtl, B. (2009). Cordycepin interferes with 3' end formation in yeast independently of its potential to terminate RNA chain elongation. RNA, 15(5), 837–849. [Link]

-

Parker, W. B., Allan, P. W., Shaddix, S. C., Rose, L. M., Speegle, H. F., Gillespie, G. Y., & Bennett, L. L. (1998). Metabolism and Metabolic Actions of 6-Methylpurine and 2-Fluoroadenine in Human Cells. Biochemical Pharmacology, 55(10), 1673-1681. [Link]

-

Holbein, S., Wengi, A., Decourty, L., Freimoser, F. M., Jacquier, A., & Dichtl, B. (2009). Cordycepin interferes with 3′ end formation in yeast independently of its potential to terminate RNA chain elongation. RNA, 15(5), 837–849. [Link]

-

Sidwell, R. W., Huffman, J. H., & Allen, L. B. (1979). ANTIVIRAL MECHANISMS OF ACTION. Annual Review of Pharmacology and Toxicology, 19, 265-291. [Link]

-

Wong, Y. Y., Moon, A., Duffin, R., Barthet-Barateig, A., Meijer, H. A., Clemens, M. J., & de Moor, C. H. (2010). Cordycepin inhibits protein synthesis and cell adhesion through effects on signal transduction. The Journal of biological chemistry, 285(4), 2610–2621. [Link]

-

de Moor, C. H., & Janssen, A. P. (2012). Inhibition of polyadenylation reduces inflammatory gene induction. RNA, 18(11), 2026–2036. [Link]

-

Hawley, S. A., Tuli, H. S., Fullerton, M. D., Ross, F. A., Schertzer, J. D., Steinberg, G. R., & Hardie, D. G. (2020). Mechanism of Activation of AMPK by Cordycepin. Cell chemical biology, 27(1), 92-100.e4. [Link]

-

Van Aerschot, A., Herdewijn, P., Janssen, G., Cools, M., & De Clercq, E. (1989). Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine. Antiviral research, 12(3), 133–150. [Link]

-

Głowacka, I., Błaziak, D., & Boryski, J. (2019). The Chemoenzymatic Synthesis of 2-Chloro- and 2-Fluorocordycepins. Molecules, 24(18), 3358. [Link]

-

Masood, R., Ahluwalia, G. S., Cooney, D. A., Fridland, A., Marquez, V. E., Driscoll, J. S., Hao, Z., Mitsuya, H., Perno, C. F., Broder, S., & Johns, D. G. (1990). 2'-Fluoro-2',3'-dideoxyarabinosyladenine: a metabolically stable analogue of the antiretroviral agent 2',3'-dideoxyadenosine. Molecular pharmacology, 37(4), 590–596. [Link]

-

Zimmerman, T. P., Wolberg, G., Duncan, G. S., & Elion, G. B. (1976). 2-Fluoroadenosine 3':5'-monophosphate. A metabolite of 2-fluoroadenosine in mouse cytotoxic lymphocytes. The Journal of biological chemistry, 251(21), 6773–6780. [Link]

-

Ranjbarian, F., Vodnala, M., Alzahrani, K. J. H., Ebiloma, G. U., de Koning, H. P., & Hofer, A. (2017). 9-(2′-Deoxy-2′-Fluoro-β-d-Arabinofuranosyl) Adenine Is a Potent Antitrypanosomal Adenosine Analogue That Circumvents Transport-Related Drug Resistance. Antimicrobial agents and chemotherapy, 61(6), e02719-16. [Link]

-

Michailidis, E., Huber, A. D., Ryan, E. M., Ong, Y. T., & Sarafianos, S. G. (2014). 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms. The Journal of biological chemistry, 289(35), 24533–24548. [Link]

-

Mikhailopulo, I. A., Poopeiko, N. E., Pricota, T. I., Sivets, G. G., Kvasyuk, E. I., Balzarini, J., & De Clercq, E. (1991). Nucleotides. Part LVI. Synthesis and biological activity of modified (2′–5′)triadenylates containing 2′‐terminal 2′,3′‐dideoxy‐3′‐fluoroadenosine derivatives. Liebigs Annalen der Chemie, 1991(1), 15-22. [Link]

-

Sharma, G., Singh, S. K., & Sharma, R. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(19), 6296. [Link]

-

Jiang, S., & Chang, J. (2024). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review, 11(10), nwae270. [Link]

-

Liang, S. H., Holland, J. P., Dence, C. S., Kim, S. W., Kutyreff, C., Rotstein, B. H., ... & Vasdev, N. (2010). Efficient Radiosynthesis of 2-[18F]Fluoroadenosine: A New Route to 2-[18F]Fluoropurine Nucleosides. Journal of medicinal chemistry, 53(10), 4241–4248. [Link]

-

Guo, F., Li, Q., & Zhou, C. (2021). Synthesis and biological applications of fluoro-modified nucleic acids. Organic & Biomolecular Chemistry, 19(29), 6331-6346. [Link]

-

Van Aerschot, A., Herdewijn, P., Janssen, G., Cools, M., & De Clercq, E. (1989). Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine. Antiviral Research, 12(3), 133-150. [Link]

-

Sharma, G., Singh, S. K., & Sharma, R. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(19), 6296. [Link]

-

Genini, D., Adachi, S., Chao, Q., Rose, D. W., Carrera, C. J., Cottam, H. B., & Carson, D. A. (2000). Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria. Blood, 96(10), 3537–3543. [Link]

-

Genini, D., Adachi, S., Chao, Q., Rose, D. W., Carrera, C. J., Cottam, H. B., & Carson, D. A. (2000). Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria. Blood, 96(10), 3537–3543. [Link]

-

Leung, K. (2007). 2'-Deoxy-2'-[18F]fluoro-1-β-D-arabinofuranosyl-adenine. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]

Sources

- 1. Cordycepin interferes with 3' end formation in yeast independently of its potential to terminate RNA chain elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cordycepin interferes with 3′ end formation in yeast independently of its potential to terminate RNA chain elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of polyadenylation reduces inflammatory gene induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. annualreviews.org [annualreviews.org]

- 5. Cordycepin Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient Radiosynthesis of 2-[18F]Fluoroadenosine: A New Route to 2-[18F]Fluoropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Mechanism of Activation of AMPK by Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2'-Fluoro-2',3'-dideoxyarabinosyladenine: a metabolically stable analogue of the antiretroviral agent 2',3'-dideoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ashpublications.org [ashpublications.org]

- 15. Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Strategic Advantage of Fluorination in Nucleoside Analogs

An In-Depth Technical Guide to the Biological Activity of 2-Fluoro-3'-deoxyadenosine

In the landscape of antiviral and anticancer drug development, the strategic modification of nucleoside scaffolds remains a cornerstone of innovation. The introduction of fluorine, an atom with the highest electronegativity yet a size comparable to hydrogen, imparts unique physicochemical properties that can dramatically enhance therapeutic potential.[1] Fluorination can alter the pKa of nearby functional groups, influence sugar pucker conformation, and, critically, increase the metabolic stability of the glycosidic bond against enzymatic cleavage.[2] This guide focuses on a compelling example of this strategy: this compound, a molecule that leverages these properties to exhibit significant biological activity. Our exploration will delve into its mechanisms of action, its proven antiviral efficacy, its potential as an anticancer agent, and the robust methodologies required to characterize its function.

Molecular Profile and Synthesis Overview

This compound, also known as 3'-deoxy-3'-fluoroadenosine, is a purine nucleoside analog. Its structure is defined by two key modifications to the adenosine scaffold: the replacement of the hydroxyl group at the 3' position of the ribose sugar with a fluorine atom and the presence of a fluorine atom at the 2-position of the adenine base. The 3'-fluoro modification is pivotal; it allows the molecule to act as a chain terminator of nucleic acid synthesis, a fundamental mechanism for many antiviral and anticancer agents.[3]

The synthesis of fluorinated nucleosides can be approached through various routes. A common and effective strategy is a chemoenzymatic approach, which utilizes enzymes for specific, stereoselective transformations that are challenging to achieve through pure chemistry. For instance, this compound can be synthesized using a recombinant E. coli purine nucleoside phosphorylase (PNP) in a transglycosylation reaction.[4] This method involves the transfer of the 3-deoxyribose moiety from a donor like 3'-deoxyinosine to 2-fluoroadenine, demonstrating the power of biocatalysis in generating complex analogs.[4]

Core Mechanism of Action: A Multi-Step Deception

The biological activity of this compound is not inherent to the molecule itself but is realized upon its metabolic activation within the host cell. This process transforms the benign prodrug into a potent enzymatic inhibitor.

Cellular Uptake and Metabolic Activation

Upon administration, this compound is transported into the cell via nucleoside transporters. Once inside, it serves as a substrate for cellular kinases, which sequentially phosphorylate it to its monophosphate, diphosphate, and ultimately, its active triphosphate form: this compound triphosphate (F-dATP). This phosphorylation cascade is a critical prerequisite for its therapeutic activity. The efficiency of this conversion can vary between cell types and is a key determinant of the compound's potency and selectivity.

Inhibition of Nucleic Acid Synthesis

The active triphosphate, F-dATP, structurally mimics the natural deoxyadenosine triphosphate (dATP). This molecular mimicry allows it to be recognized and incorporated by polymerases—both viral and cellular—into growing nucleic acid chains. However, the substitution of the 3'-hydroxyl group with fluorine makes the formation of a subsequent 3'-5' phosphodiester bond impossible. This leads to the immediate termination of chain elongation, halting the replication of the viral genome or the transcription of cellular RNA.[3]

Antiviral Activity: A Broad-Spectrum Inhibitor

This compound has demonstrated potent, broad-spectrum antiviral activity against a range of RNA and DNA viruses.[5] Its efficacy is particularly notable against emerging and medically significant flaviviruses.

Spectrum of Activity

Initial studies revealed activity against DNA viruses like vaccinia virus, single-stranded (+) RNA viruses such as poliovirus, and double-stranded RNA viruses like reovirus.[5] More recent and extensive research has highlighted its potent inhibition of flaviviruses, including Tick-Borne Encephalitis Virus (TBEV), Zika Virus (ZIKV), and West Nile Virus (WNV).[3][6] This broad applicability suggests that the compound targets a fundamental process—nucleic acid replication—that is conserved across diverse viral families.

Quantitative In Vitro Efficacy

The antiviral potency of this compound has been quantified in various cell-based assays, revealing low-micromolar to sub-micromolar efficacy. The 50% effective concentration (EC₅₀) values underscore its potential as a therapeutic candidate.

| Virus | Cell Line | EC₅₀ (µM) | Reference |

| Tick-Borne Encephalitis Virus (TBEV) | PS (Porcine Kidney) | 1.6 ± 0.3 | [6] |

| HBCA (Human Astrocyte) | 4.5 ± 1.5 | [6] | |

| Zika Virus (ZIKV) | PS (Porcine Kidney) | 1.1 ± 0.1 | [3] |

| West Nile Virus (WNV) | PS (Porcine Kidney) | 4.7 ± 1.5 | [3] |

| Vaccinia Virus | Vero | (Active) | [5] |

| Poliovirus | HeLa | (Active) | [5] |

Table 1: In Vitro Antiviral Activity of this compound.

In Vivo Studies

The compound's promise extends beyond cell culture. In a mouse model, this compound was effective at inhibiting the formation of tail lesions caused by vaccinia virus.[5] Furthermore, it has shown protective effects in mouse models of TBEV and WNV infection, reducing mortality and viral load in key tissues.[3][7] These in vivo results are crucial, as they validate the compound's bioavailability and efficacy in a complex biological system.

Anticancer Potential: An Emerging Area of Investigation

While the antiviral properties of this compound are well-documented, its anticancer activity is less explored. However, by examining related adenosine analogs, we can hypothesize potential mechanisms of action that warrant further investigation.

Hypothesized Mechanisms

-

Adenosine Receptor Modulation : Cordycepin (3'-deoxyadenosine), a closely related analog, exerts antitumor effects on melanoma and lung carcinoma cells by stimulating adenosine A3 receptors.[8][9] Agonism of the A3 receptor can trigger apoptotic pathways in cancer cells. It is plausible that this compound could share this mechanism.

-

Inhibition of DNA Methylation : Other adenosine analogs, such as 2-chloro-2'-deoxyadenosine, have been shown to inhibit DNA methyltransferase.[10] Hypomethylation can lead to the re-expression of silenced tumor suppressor genes, inducing cell cycle arrest and apoptosis. This represents another potential, and potent, anticancer mechanism.

-

Induction of Apoptosis : The accumulation of the phosphorylated metabolite, F-dATP, can disrupt the cellular nucleotide pool. An imbalance in dNTP pools is a known inducer of apoptosis. Studies on 2'-deoxyadenosine have shown it causes apoptotic cell death in colon carcinoma cells through this mechanism when its degradation is blocked.[11]

Key Experimental Methodologies

To rigorously evaluate the biological activity of compounds like this compound, a suite of validated in vitro assays is essential. The following protocols provide a self-validating framework for assessing antiviral efficacy, cytotoxicity, and mechanism of action.

Protocol: In Vitro Antiviral Activity (Plaque Reduction Assay)

This assay is the gold standard for quantifying the inhibition of lytic viruses. The causality is direct: a reduction in plaques (zones of cell death) is a direct measure of the inhibition of viral replication and spread.

Step-by-Step Methodology:

-

Cell Plating: Seed 6-well plates with a susceptible host cell line (e.g., Vero cells) at a density that will yield a confluent monolayer after 24 hours.

-

Compound Preparation: Prepare a 2-fold serial dilution series of this compound in culture medium. Include a "no-drug" virus control and a "no-virus" cell control.

-

Infection: Aspirate the growth medium from the confluent cell monolayers. Infect the cells with a dilution of virus calculated to produce 50-100 plaque-forming units (PFU) per well. Allow adsorption for 1 hour at 37°C.

-

Treatment: Following adsorption, remove the virus inoculum. Overlay the monolayers with a semi-solid overlay medium (e.g., containing 1% methylcellulose) mixed with the corresponding drug dilutions.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaques to develop (typically 3-5 days).

-

Visualization: Aspirate the overlay. Fix the cells with 10% formalin. Stain the monolayer with a 0.1% crystal violet solution. Plaques will appear as clear zones against a purple background.

-

Analysis: Count the number of plaques in each well. The EC₅₀ is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Protocol: Cytotoxicity Assessment (MTT Assay)

It is imperative to determine if the observed antiviral effect is due to specific inhibition of the virus or simply due to killing the host cells. The MTT assay measures metabolic activity, providing a reliable proxy for cell viability.

Step-by-Step Methodology:

-

Cell Plating: Seed cells into a 96-well microtiter plate at a pre-determined optimal density.

-

Treatment: After 24 hours, add serial dilutions of this compound to the wells. Include untreated cells as a viability control.

-

Incubation: Incubate the plate for a period equivalent to the antiviral assay (e.g., 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the wells on a plate reader at a wavelength of ~570 nm.

-

Analysis: The 50% cytotoxic concentration (CC₅₀) is the compound concentration that reduces cell viability by 50% compared to the untreated control. The ratio of CC₅₀ to EC₅₀ gives the Selectivity Index (SI), a key measure of the compound's therapeutic window.

Conclusion and Future Perspectives

This compound stands as a potent nucleoside analog with well-established, broad-spectrum antiviral activity, particularly against pathogenic flaviviruses.[3] Its mechanism, rooted in the elegant deception of viral polymerases leading to chain termination, is a classic example of successful rational drug design. While its potential as an anticancer agent is currently more speculative, the mechanistic parallels with related compounds suggest this is a fertile area for future research.[8][9]

Future work should focus on elucidating the specific cellular kinases responsible for its activation to better predict cell-type-specific efficacy and toxicity. Head-to-head studies against current standard-of-care antivirals in relevant disease models are also a critical next step. Finally, a thorough investigation into its effects on adenosine receptors and DNA methylation in various cancer cell lines could unlock its potential in oncology.

References

-

Van Aerschot, A., Herdewijn, P., Janssen, G., Cools, M., & De Clercq, E. (1989). Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine. Antiviral Research, 12(3), 133-150. [Link]

-

Mikhailov, S. N., Efimtseva, E. V., Fomitcheva, M. V., Rodionov, D. A., & Panfilov, A. V. (2018). The Chemoenzymatic Synthesis of 2-Chloro- and 2-Fluorocordycepins. Molecules, 23(11), 2824. [Link]

-

Eyer, L., Fojtíková, M., Nencka, R., et al. (2021). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy, 65(12), e01258-21. [Link]

-

Eyer, L., et al. (2021). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy. [Link]

-

ResearchGate. (n.d.). Dose-dependent anti-flaviviral activity of 3′-deoxy-3′-fluoroadenosine and cytotoxicity studies. [Link]

-

Carson, D. A., Wasson, D. B., & Beutler, E. (1984). Comparison of antitumor activities of 2-chlorodeoxyadenosine and 9-beta-arabinosyl-2-fluoroadenine in chronic lymphocytic leukemia and marrow cells in vitro. Proceedings of the National Academy of Sciences, 81(8), 2232-2236. [Link]

-

ASM Journals. (n.d.). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. [Link]

-

Pankiewicz, K. W. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 26(11), 3328. [Link]

-

Montgomery, J. A., & Hewson, K. (1960). Convenient method for the synthesis of 2-fluoro-adenosine. The Journal of Organic Chemistry, 25(11), 2088-2089. [Link]

-

MDPI. (n.d.). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. [Link]

-

Xia, R., Chen, L. S., Xu, S. H., Xia, C., & Sun, L. P. (2022). Synthesis of 2′-deoxyguanosine from 2′-deoxyadenosine via C2 nitration. Nucleosides, Nucleotides & Nucleic Acids, 41(7), 743-753. [Link]

-

Wyczechowska, D., Ruckemann, K., Duley, J. A., Simmonds, A. H., & Fabianowska-Majewska, K. (1999). Distinct inhibitory effects of 2-chloro-2'-deoxyadenosine and 9-beta-D-arabinosyl-2-fluoroadenine on DNA methyltransferase in human T-lymphocytes. Nucleosides & Nucleotides, 18(4-5), 831-834. [Link]

-

Leist, M., & Jaattela, M. (2001). A highly sensitive cytotoxicity assay based on the release of reporter enzymes, from stably transfected cell lines. Journal of immunological methods, 258(1-2), 15-27. [Link]

-

Yoshikawa, N., Kishi, H., Nakamura, K., et al. (2006). Antitumor effect of cordycepin (3'-deoxyadenosine) on mouse melanoma and lung carcinoma cells involves adenosine A3 receptor stimulation. Anticancer Research, 26(1A), 43-47. [Link]

-

Michailidis, E., Huber, A. D., Ryan, E. M., et al. (2014). 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) Inhibits HIV-1 Reverse Transcriptase with Multiple Mechanisms. Journal of Biological Chemistry, 289(35), 24533-24548. [Link]

-

Anticancer Research. (n.d.). Antitumor Effect of Cordycepin (3′-Deoxyadenosine) on Mouse Melanoma and Lung Carcinoma Cells Involves Adenosine A3 Receptor Stimulation. [Link]

-

Giammarioli, A. M., Maselli, A., Casella, M., et al. (2000). 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line. International journal of cancer, 85(4), 554-559. [Link]

-

NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. [Link]

-

Chemistry LibreTexts. (2021). 4.5: Different Cytotoxicity Assays. [Link]

-

Smee, D. F., Jung, K. H., Westover, J., & Gowen, B. B. (2019). 2'-Fluoro-2'-deoxycytidine is a broad-spectrum inhibitor of bunyaviruses in vitro and in phleboviral disease mouse models. Antiviral Research, 161, 62-68. [Link]

-

ResearchGate. (n.d.). Enzyme inhibition by fluoro compounds. [Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antitumor effect of cordycepin (3'-deoxyadenosine) on mouse melanoma and lung carcinoma cells involves adenosine A3 receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antitumor Effect of Cordycepin (3′-Deoxyadenosine) on Mouse Melanoma and Lung Carcinoma Cells Involves Adenosine A3 Receptor Stimulation | Anticancer Research [ar.iiarjournals.org]

- 10. Distinct inhibitory effects of 2-chloro-2'-deoxyadenosine and 9-beta-D-arabinosyl-2-fluoroadenine on DNA methyltransferase in human T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Fluoro-3'-deoxyadenosine: A Technical Guide for Researchers and Drug Development Professionals

Foreword: The Enduring Promise of Nucleoside Analogs

In the landscape of modern therapeutics, nucleoside analogs stand as a testament to the power of mimicking nature's building blocks to combat disease. These molecules, structural mimics of natural nucleosides, have been instrumental in the development of potent antiviral and anticancer agents.[1] By deceiving cellular and viral enzymes, they disrupt critical processes such as DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. This guide focuses on a particularly promising fluorinated nucleoside analog, 2-Fluoro-3'-deoxyadenosine, delving into its synthesis, mechanisms of action, and the experimental methodologies crucial for its evaluation.

Unveiling this compound: A Profile

This compound is a synthetic purine nucleoside analog characterized by the substitution of the hydroxyl group at the 3' position of the ribose sugar with a fluorine atom. This seemingly subtle modification has profound implications for its biological activity, rendering it a potent inhibitor of a broad spectrum of viruses and a candidate for anticancer therapy.

Rationale for Fluorination: Enhancing Therapeutic Potential

The introduction of fluorine into nucleoside analogs is a well-established strategy in medicinal chemistry to enhance their therapeutic properties.[1] The high electronegativity and small size of the fluorine atom can significantly alter the electronic and steric characteristics of the molecule. This can lead to:

-

Increased Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making the analog more resistant to enzymatic degradation.[1]

-

Altered Biological Activity: The fluorine substitution can influence the molecule's interaction with target enzymes, often leading to enhanced inhibitory activity.

-

Improved Pharmacokinetic Profile: Fluorination can impact properties like lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) of the drug.[2]

Synthesis of this compound: A Chemoenzymatic Approach

A robust and efficient synthesis is paramount for the exploration and development of any therapeutic candidate. The chemoenzymatic synthesis of this compound offers a highly selective and efficient route.

Experimental Protocol: Chemoenzymatic Synthesis

This protocol outlines a chemoenzymatic approach utilizing a purine nucleoside phosphorylase (PNP) for the key transglycosylation step.[3]

Materials:

-

2-Fluoroadenine

-

3'-Deoxyinosine

-

Recombinant E. coli Purine Nucleoside Phosphorylase (PNP)

-

Potassium phosphate buffer (pH 7.0)

-

Methanol

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Reaction Setup: In a sterile reaction vessel, combine 2-fluoroadenine and 3'-deoxyinosine in a suitable molar ratio (e.g., 1:1.5) in 2 mM potassium phosphate buffer (pH 7.0).[3]

-

Enzymatic Reaction: Add recombinant E. coli PNP to the reaction mixture. The optimal enzyme concentration should be determined empirically.[3]

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 50°C) for an extended period (e.g., up to 12 days), monitoring the progress of the reaction by HPLC.[3]

-

Reaction Termination and Purification: Once the reaction has reached the desired conversion, terminate it by adding an organic solvent like methanol. The product, this compound, can then be purified from the reaction mixture using preparative HPLC.

-

Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy.

Causality Behind Experimental Choices:

-

Enzyme Selection: E. coli PNP is chosen for its ability to catalyze the transfer of the deoxyribose moiety from 3'-deoxyinosine to the 2-fluoroadenine base with high efficiency.

-

Donor Substrate: 3'-Deoxyinosine serves as an effective donor of the 3-deoxyribose sugar.

-

Reaction Conditions: The pH and temperature are optimized to ensure the stability and activity of the PNP enzyme.

Antiviral Activity: A Broad-Spectrum Inhibitor

This compound has demonstrated potent antiviral activity against a wide range of RNA and DNA viruses.[4] Its efficacy against emerging flaviviruses, such as Tick-borne Encephalitis Virus (TBEV), Zika Virus (ZIKV), and West Nile Virus (WNV), is particularly noteworthy.

Mechanism of Antiviral Action: Chain Termination

The primary antiviral mechanism of this compound is believed to be the termination of viral RNA synthesis.

Proposed Antiviral Mechanism of Action

Caption: Proposed dual mechanism of anticancer action for this compound.

Experimental Protocol: MTT Assay for Cytotoxicity (CC50) Determination

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity. [5][6][7] Materials:

-

Cancer cell line of interest

-

This compound

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

Procedure:

-

Cell Seeding: Seed a 96-well plate with the cancer cell line at a predetermined density.

-

Compound Treatment: After cell attachment, treat the cells with serial dilutions of this compound. Include untreated control wells.

-

Incubation: Incubate the plate for a defined period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50% compared to the untreated control. This is determined from a dose-response curve. [5][8] Causality Behind Experimental Choices:

-

MTT Reduction: This assay relies on the activity of mitochondrial dehydrogenases, providing a measure of the metabolic activity of the cell population, which is a proxy for cell viability.

-

Colorimetric Readout: The formation of a colored product allows for easy and accurate quantification using a standard microplate reader.

Cytotoxicity Data

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively published, related deoxyadenosine analogs have shown potent activity. For instance, cordycepin (3'-deoxyadenosine) has demonstrated IC50 values in the micromolar range against various cancer cell lines. [9]It is important to note that the cytotoxic effects of this compound may vary depending on the cancer cell type and its specific metabolic and genetic characteristics.

Pharmacokinetics and Drug Development Considerations

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. While specific pharmacokinetic data for this compound in humans is not yet available, studies on other fluorinated nucleoside analogs provide valuable insights. [1][2][10] Key parameters to consider in the preclinical and clinical development of this compound include:

-

Bioavailability: The fraction of the administered dose that reaches systemic circulation.

-

Half-life: The time it takes for the concentration of the drug in the body to be reduced by half.

-

Metabolism: How the body breaks down the compound.

-

Toxicity: The potential for the compound to cause harm to the host.

Future Directions and Conclusion

This compound represents a promising nucleoside analog with a compelling profile of broad-spectrum antiviral activity and potential for anticancer applications. Its mechanism of action, centered on the termination of nucleic acid synthesis, is a well-validated strategy for combating both viral infections and cancer.

Future research should focus on:

-

In-depth Mechanistic Studies: Elucidating the precise interactions between this compound triphosphate and viral polymerases from different virus families.

-

Comprehensive Anticancer Evaluation: Screening against a diverse panel of cancer cell lines and in vivo tumor models to identify responsive cancer types.

-

Pharmacokinetic and Toxicological Profiling: Conducting thorough preclinical studies to assess its safety and ADME properties.

-

Combination Therapies: Investigating the potential for synergistic effects when combined with other antiviral or anticancer agents.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The detailed protocols and mechanistic insights are intended to facilitate further investigation into this promising therapeutic candidate, with the ultimate goal of translating its potential into clinical applications.

References

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Published December 24, 2025. Available at: [Link].

-

How to calculate Cytotoxicity Concentration [CC50] in Vero cell as MTT assays. ResearchGate. Published June 29, 2022. Available at: [Link].

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link].

-

Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase. National Institutes of Health. Available at: [Link].

-

Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. National Institutes of Health. Published February 5, 2022. Available at: [Link].

-

Development of a simple in vitro assay to identify and evaluate nucleotide analogs against SARS-CoV-2 RNA-dependent RNA polymerase. bioRxiv. Published July 17, 2020. Available at: [Link].

-

The progress of the formation of 2-fluoro-3'deoxyadenosine (3) vs time... ResearchGate. Available at: [Link].

-

Striking ability of adenosine-2'(3')-deoxy-3'(2')-triphosphates and related analogues to replace ATP as phosphate donor for all four human, and the Drosophila melanogaster, deoxyribonucleoside kinases. PubMed. Available at: [Link].

-

EC50 determination by plaque reduction assay. The plot shows the... ResearchGate. Available at: [Link].

-

Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. National Institutes of Health. Available at: [Link].

-

Antitumor effect of cordycepin (3'-deoxyadenosine) on mouse melanoma and lung carcinoma cells involves adenosine A3 receptor stimulation. PubMed. Available at: [Link].

-

Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria. Blood. Published November 15, 2000. Available at: [Link].

-

4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. Chemical Society Reviews. Published December 6, 2022. Available at: [Link].

-

Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay. Frontiers. Available at: [Link].

-

A cell-based assay to discover inhibitors of SARS-CoV-2 RNA dependent RNA polymerase. ResearchSquare. Published September 28, 2025. Available at: [Link].

-

XIAP Activity Dictates Apaf-1 Dependency for Caspase 9 Activation. National Institutes of Health. Available at: [Link].

-

HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options. YouTube. Published March 4, 2024. Available at: [Link].

-

Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria. PubMed. Available at: [Link].

-

Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine. PubMed. Available at: [Link].

-

Chemo-enzymatic synthesis of fluorinated sugar nucleotide: useful mechanistic probes for glycosyltransferases. PubMed. Available at: [Link].

-

2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review. Available at: [Link].

-

Development of robust in vitro RNA-dependent RNA polymerase assay as a possible platform for antiviral drug testing against dengue. National Institutes of Health. Published June 23, 2016. Available at: [Link].

-

2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. ResearchGate. Published December 16, 2025. Available at: [Link].

-

Effects of 2-Chloro-9-(2-deoxy-2-fluoro-β-d-arabinofuranosyl)adenine on K562 Cellular Metabolism and the Inhibition of Human Ribonucleotide Reductase and DNA Polymerases by Its 5'-Triphosphate. AACR Journals. Available at: [Link].

-

Apoptotic Caspase Activation and Activity. Springer Nature Experiments. Available at: [Link].

-

Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. National Institutes of Health. Available at: [Link].

-

Fluorinated Nucleosides: Synthesis and Biological Implication. National Institutes of Health. Available at: [Link].

-

Backtracking of influenza polymerase upon consecutive incorporation of nucleoside analogue T1106 directly observed by high-resolution cryo-electron microscopy. bioRxiv. Published June 10, 2022. Available at: [Link].

-

How Apaf1 and Apoptosomes Trigger Caspase Activation in Intrinsic Apoptosis (Part 2). YouTube. Published May 3, 2020. Available at: [Link].

-

2'-Deoxyadenosine selectively kills nonneuronal cells without affecting survival and growth of chick dorsal root ganglion neurons. PubMed. Available at: [Link].

-

Convenient Synthesis of 2′-Deoxy-2-fluoroadenosine from 2-Fluoroadenine. ResearchGate. Available at: [Link].

-

Requirement of Apaf-1 for mitochondrial events and the cleavage or activation of all procaspases during genotoxic stress-induced apoptosis. National Institutes of Health. Available at: [Link].

-

Cordycepin (3′-Deoxyadenosine) Suppresses Heat Shock Protein 90 Function and Targets Tumor Growth in an Adenosine Deaminase-Dependent Manner. MDPI. Available at: [Link].

-

Effects of 3'deoxyadenosine (cordycepin) and 2'deoxyadenosine on nucleoside transport, macromolecular synthesis, and replication of cultured Novikoff hepatoma cells. PubMed. Available at: [Link].

-

Chemoenzymatic synthesis of the cardenolide rhodexin A and its aglycone sarmentogenin. Beilstein Journal of Organic Chemistry. Published December 3, 2025. Available at: [Link].

-

2′-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase. National Institutes of Health. Available at: [Link].

-

Influenza Virus PB1-F2 Protein Induces Cell Death through Mitochondrial ANT3 and VDAC1. PLOS Pathogens. Available at: [Link].

-

Adenosine Improves Mitochondrial Function and Biogenesis in Friedreich's Ataxia Fibroblasts Following L-Buthionine Sulfoximine-Induced Oxidative Stress. MDPI. Available at: [Link].

-

Chemoenzymatic synthesis of fluorinated polyketides. National Institutes of Health. Published January 11, 2023. Available at: [Link].

-

Selective incorporation of influenza virus RNA segments into virions. National Institutes of Health. Available at: [Link].

Sources

- 1. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. clyte.tech [clyte.tech]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. bioagilytix.com [bioagilytix.com]

- 10. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of 2-Fluoro-3'-deoxyadenosine

An In-depth Technical Guide to the Discovery, Synthesis, and Activity of 3'-Fluoro-3'-deoxyadenosine

Abstract

This technical guide provides a comprehensive overview of 3'-Fluoro-3'-deoxyadenosine, a pivotal fluorinated nucleoside analog. We will navigate its initial discovery and the scientific rationale that propelled its synthesis, detail its mechanism of action as a potent chain terminator of viral RNA synthesis, and present its broad-spectrum antiviral activity profile. This document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of the compound's history, chemical synthesis, biological function, and the experimental protocols used for its evaluation.

A Note on Nomenclature

The field of nucleoside chemistry features numerous analogs with subtle but critical structural differences. The topic "2-Fluoro-3'-deoxyadenosine" can be ambiguous. The most extensively studied and historically significant compound with a fluorine modification at the 3'-position of the ribose sugar is 3'-Fluoro-3'-deoxyadenosine . Another analog, This compound (2-fluorocordycepin), features a fluorine on the adenine base at the C-2 position.[1] This modification often serves to block degradation by adenosine deaminase.[2] This guide will focus primarily on the former, 3'-Fluoro-3'-deoxyadenosine , due to its well-documented discovery as a broad-spectrum antiviral agent, while acknowledging the existence and rationale for other related structures.

Discovery and Historical Context

The story of 3'-Fluoro-3'-deoxyadenosine begins in the late 1980s, a period of intense research driven by the need for effective antiviral therapies. Scientists understood that modifying natural nucleosides—the building blocks of DNA and RNA—could yield potent drugs capable of disrupting viral replication. The strategic substitution of atoms on the ribose sugar moiety was a key area of exploration.

The breakthrough came from the esteemed Rega Institute for Medical Research at KU Leuven in Belgium. In 1989, a team of researchers including A. Van Aerschot, P. Herdewijn, and the renowned virologist Erik De Clercq, published a seminal paper describing the synthesis and remarkable biological activity of a series of 3'-fluorinated ribonucleosides.[3][4]

Causality Behind the Discovery: The rationale was grounded in established medicinal chemistry principles. The hydroxyl group at the 3' position of a nucleoside is critical for nucleic acid elongation; it forms the phosphodiester bond with the next incoming nucleotide. The hypothesis was that replacing this 3'-hydroxyl group with a fluorine atom—an element of similar size to hydrogen but with high electronegativity—would act as a "chain terminator."[5] Once incorporated into a growing viral RNA or DNA chain, the 3'-fluorine would prevent the viral polymerase from adding the next nucleotide, thus halting replication. This approach had already shown promise with other nucleoside analogs, and its application to adenosine was a logical and ultimately fruitful step. The Belgian team's work validated this hypothesis, revealing that 3'-Fluoro-3'-deoxyadenosine possessed an exceptionally broad spectrum of antiviral activity.[3]

Chemical Synthesis

The original 1989 synthesis of 3'-Fluoro-3'-deoxyadenosine is an elegant example of stereospecific chemical manipulation. The key was to introduce the fluorine atom with the correct stereochemistry at the 3' position of the ribose ring.

Experimental Protocol: Original Chemical Synthesis (Van Aerschot et al., 1989)

The synthesis was achieved through a multi-step process starting from adenosine. The core of the strategy involves a double inversion at the C-3' position to achieve the desired stereochemistry.

-

Protection of Hydroxyl Groups: Start with adenosine. The 2'- and 5'-hydroxyl groups are protected, often using trityl groups, to prevent them from reacting in subsequent steps. This focuses the chemical modifications on the 3'-position.

-

Configuration Inversion (OH to OTs): The 3'-hydroxyl group is converted into a good leaving group, such as a tosylate (OTs). This is typically an SN2 reaction, which inverts the stereochemistry at the C-3' center, converting the ribo-configuration to a xylo-configuration.

-

Fluorination with DAST (OTs to F): The key fluorination step is performed using Diethylaminosulfur Trifluoride (DAST). The tosylate group is displaced by fluoride in another SN2 reaction. This second inversion reverts the stereochemistry back to the ribo-configuration, yielding the desired 3'-fluoro-3'-deoxy derivative. The use of a xylo-configured precursor is therefore essential to obtain the final product with the correct ribo-stereochemistry.[3][6]

-

Deprotection: The protecting groups on the 2'- and 5'-hydroxyls are removed to yield the final, biologically active 3'-Fluoro-3'-deoxyadenosine.

Caption: The mandatory three-step phosphorylation to activate the prodrug.

Part B: RNA Chain Termination

The active 3'-F-dATP mimics the natural deoxyadenosine triphosphate (dATP) or adenosine triphosphate (ATP) and competes with them for the active site of viral polymerases, particularly RNA-dependent RNA polymerase (RdRp) in RNA viruses.

-

Competition and Incorporation: During viral RNA synthesis, the viral RdRp recognizes 3'-F-dATP and incorporates it into the growing RNA strand opposite a uracil (or thymine in DNA viruses) in the template strand.

-

Termination: The polymerase then attempts to add the next nucleotide. However, the 3'-fluorine atom cannot form the necessary 3'-5' phosphodiester bond. The absence of a 3'-OH group makes further chain elongation impossible.

-

Replication Halts: The terminated RNA chain is released, and viral replication is effectively halted. This mechanism has been demonstrated to inhibit enzymes like the Hepatitis C virus (HCV) NS5B polymerase. [5]

Caption: Competition and subsequent RNA chain termination by 3'-F-dATP.

Biological Activity and Therapeutic Potential

The initial 1989 study revealed a surprisingly wide range of activity, a finding that has been expanded upon in subsequent research.

Antiviral Spectrum

3'-Fluoro-3'-deoxyadenosine is a broad-spectrum antiviral agent. Its activity is not limited to a single family of viruses, which suggests its mechanism targets a fundamental process common to many viruses. Its proven efficacy extends across:

-

DNA Viruses: Poxviridae (e.g., Vaccinia virus). [3]* (+)ssRNA Viruses: Picornaviridae (e.g., Polio, Coxsackie B), Togaviridae (e.g., Sindbis), and Flaviviridae (e.g., Tick-borne encephalitis virus, Zika virus, West Nile virus). [3][5]* dsRNA Viruses: Reoviridae (e.g., Reovirus). [3]

Quantitative Antiviral Data

The potency of an antiviral is measured by its 50% effective concentration (EC₅₀)—the concentration that inhibits viral replication by 50%—and its 50% cytotoxic concentration (CC₅₀)—the concentration that kills 50% of the host cells. The ratio of these two values (CC₅₀/EC₅₀) gives the Selectivity Index (SI), a measure of the drug's therapeutic window.

| Virus (Strain) | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Tick-borne Encephalitis (Hypr) | PS (porcine kidney) | 2.2 ± 0.6 | > 25 | > 11.4 | [5] |

| Tick-borne Encephalitis (Neudoerfl) | PS (porcine kidney) | 1.6 ± 0.3 | > 25 | > 15.6 | [5] |

| Zika Virus (MR-766) | PS (porcine kidney) | 1.1 ± 0.1 | > 25 | > 22.7 | [5] |

| West Nile Virus (NY-99) | PS (porcine kidney) | 4.7 ± 1.5 | > 25 | > 5.3 | [5] |

Note: The compound exhibited cytostatic effects at concentrations >12.5 µM, which is a limiting factor for its therapeutic potential. [5][7]

In Vivo Studies

The compound has demonstrated protective effects in animal models.

-

Vaccinia Virus: It was effective at inhibiting tail lesion formation in mice intravenously inoculated with vaccinia virus. [3]* Flaviviruses: It significantly reduced mortality in mice infected with West Nile Virus and prolonged the survival time of mice infected with Tick-borne Encephalitis Virus. [8]

Anticancer Potential

As a purine nucleoside analog, 3'-Fluoro-3'-deoxyadenosine belongs to a class of compounds with known antitumor activity. [9]The mechanism, analogous to its antiviral action, would involve inhibition of DNA synthesis and induction of apoptosis in rapidly dividing cancer cells. Its parent compound, 3'-deoxyadenosine (cordycepin), has been studied for its anticancer effects. [10][11]While less explored than its antiviral properties, the potential for anticancer activity remains an area for further investigation.

Key Experimental Protocols

The evaluation of any antiviral compound relies on standardized, reproducible assays.

Protocol 1: Plaque Reduction Assay (for EC₅₀ Determination)

This assay quantifies the reduction in infectious virus particles.

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero or PS cells) in 6-well or 12-well plates. Allow cells to attach overnight.

-

Compound Dilution: Prepare a series of 2-fold or 10-fold dilutions of 3'-Fluoro-3'-deoxyadenosine in cell culture medium.

-

Infection: Remove the growth medium from the cells. Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours to allow for viral attachment.

-

Treatment: Remove the virus inoculum. Overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the different concentrations of the test compound. Include a "virus control" (no compound) and "cell control" (no virus, no compound).

-

Incubation: Incubate the plates for a period sufficient for plaques (zones of cell death) to form (typically 3-7 days, depending on the virus).

-

Staining and Counting: Fix the cells (e.g., with formaldehyde) and stain them with a dye like crystal violet, which stains living cells. Plaques will appear as clear zones.

-

Calculation: Count the number of plaques at each compound concentration. The EC₅₀ is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Protocol 2: MTT Assay (for CC₅₀ Determination)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed host cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of 3'-Fluoro-3'-deoxyadenosine. Include a "no compound" control.

-

Incubation: Incubate the cells for the same duration as the antiviral assay (e.g., 3-7 days).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: The CC₅₀ is the compound concentration that reduces the absorbance (cell viability) by 50% compared to the untreated cell control.

Conclusion

3'-Fluoro-3'-deoxyadenosine stands as a landmark molecule in antiviral research. Its discovery at the Rega Institute was a testament to the power of rational drug design, confirming that precise modification of the nucleoside sugar ring could create potent and broad-spectrum inhibitors of viral replication. Its mechanism as a prodrug that, once activated, acts as an obligate chain terminator is a classic example of targeted antiviral strategy. While its clinical development has been hampered by a narrow therapeutic window due to cellular toxicity, it remains a vital research tool and a foundational lead compound that has inspired the development of numerous other fluorinated nucleoside analogs currently in clinical use.

References

-

Van Aerschot, A., Herdewijn, P., Janssen, G., Cools, M., & De Clercq, E. (1989). Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine. Antiviral Research, 12(3), 133-150. [Link]

-

Eyer, L., Fojtíková, M., Nencka, R., et al. (2021). Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy, 65(12), e01182-21. [Link]

-

Mikhailov, S. N., Efimtseva, E. V., Fomicheva, M. V., et al. (2018). The Chemoenzymatic Synthesis of 2-Chloro- and 2-Fluorocordycepins. Molecules, 23(11), 2822. [Link]

-

Van Aerschot, A., Balzarini, J., De Clercq, E., & Herdewijn, P. (1989). Synthesis of 3'-fluoro-3'-deoxyribonucleosides: anti-HIV-1 and cytostatic properties. Nucleosides, Nucleotides & Nucleic Acids, 8(5-6), 1123-1124. [Link]

-

Eyer, L., et al. (2022). New directions in the experimental therapy of tick-borne encephalitis. Antiviral Research, 208, 105454. [Link]

-

Patel, D., & Sharma, P. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(8), 2390. [Link]

-

Hollmann, C., et al. (2014). Phosphorylation status of thymidine kinase 1 following antiproliferative drug treatment mediates 3'-deoxy-3'-[18F]-fluorothymidine cellular retention. PLoS One, 9(7), e101366. [Link]

-

Nakamura, T., et al. (2006). Antitumor effect of cordycepin (3'-deoxyadenosine) on mouse melanoma and lung carcinoma cells involves adenosine A3 receptor stimulation. Anticancer Research, 26(1A), 43-47. [Link]

-

Lee, S. C., et al. (2022). Cordycepin (3'-Deoxyadenosine) Suppresses Heat Shock Protein 90 Function and Targets Tumor Growth in an Adenosine Deaminase-Dependent Manner. Cancers, 14(13), 3122. [Link]

-

Chen, L. S., et al. (2011). Antileukemic activity and mechanism of action of cordycepin against terminal deoxynucleotidyl transferase-positive (TdT+) leukemic cells. Leukemia & lymphoma, 52(6), 1102-1111. [Link]

-

Holzer, M., et al. (2011). Cordycepin interferes with 3′ end formation in yeast independently of its potential to terminate RNA chain elongation. RNA, 17(11), 2097-2108. [Link]

-

Yang, L., et al. (2024). Chain Termination Effects of Chemically Modified Nucleoside Analogs on SARS-CoV-2 RNA Polymerase. bioRxiv. [Link]

-

Herdewijn, P. (1989). A New Synthesis of 3′-Fluoro-3′-deoxyadenosine. Request PDF. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of 3'-fluoro-3'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 3'-fluoro-3'-deoxyribonucleosides : anti-HIV and cytostatic properties [lirias.kuleuven.be]

- 5. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Antileukemic activity and mechanism of action of cordycepin against terminal deoxynucleotidyl transferase-positive (TdT+) leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cordycepin (3'-Deoxyadenosine) Suppresses Heat Shock Protein 90 Function and Targets Tumor Growth in an Adenosine Deaminase-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Analogs of 2-Fluoro-3'-deoxyadenosine: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

2-Fluoro-3'-deoxyadenosine, a key purine nucleoside analog, has served as a pivotal scaffold in the development of novel therapeutic agents. Its inherent biological activities, primarily as an inhibitor of DNA synthesis, have spurred extensive research into its structural analogs to enhance potency, selectivity, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the diverse structural analogs of this compound, meticulously detailing their synthesis, biological evaluation, and structure-activity relationships. We delve into the causal relationships behind experimental designs and present validated protocols for the synthesis and assessment of these promising compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights to accelerate the discovery of next-generation nucleoside analog therapeutics.

Introduction: The Rationale for Modifying this compound

This compound is a synthetic purine nucleoside analog characterized by two key structural modifications to the natural deoxyadenosine: a fluorine atom at the 2-position of the adenine base and the absence of a hydroxyl group at the 3'-position of the sugar moiety. The 2-fluoro substitution confers resistance to deamination by adenosine deaminase (ADA), a crucial enzyme in purine metabolism, thereby increasing the intracellular persistence and bioavailability of the analog. The 3'-deoxy feature is critical for its primary mechanism of action: once phosphorylated to its active triphosphate form, it can be incorporated into a growing DNA chain by DNA polymerases, leading to chain termination and the inhibition of DNA replication.[1][2] This dual-pronged modification results in potent anticancer and antiviral activities.

The clinical success of related 2-fluoroadenine nucleosides, such as fludarabine, has validated the therapeutic potential of this chemical scaffold.[2][3] However, the pursuit of improved therapeutic indices, broader activity spectra, and the circumvention of resistance mechanisms necessitates the exploration of structural analogs. This guide will systematically explore the major classes of these analogs, focusing on the scientific rationale behind their design and the methodologies for their synthesis and evaluation.

Classes of Structural Analogs and Their Synthesis

The structural diversity of this compound analogs can be broadly categorized based on the region of modification: the sugar moiety, the purine base, or the overall scaffold architecture (e.g., carbocyclic and acyclic analogs).

Sugar-Modified Analogs

Modifications to the sugar ring are a cornerstone of nucleoside analog design, profoundly influencing their recognition by cellular kinases and viral polymerases, as well as their pharmacokinetic properties.

The introduction of a fluorine atom at the 2'-position of the sugar ring significantly impacts the sugar pucker conformation and can enhance metabolic stability.[4]

-

2'-Fluoro-2',3'-dideoxyadenosine Analogs: These compounds, which lack both the 2' and 3' hydroxyl groups, are designed as obligate chain terminators of DNA synthesis. The stereochemistry of the 2'-fluoro substituent is critical for biological activity.

-

Protocol: Synthesis of a Generic 2'-Fluoro-2',3'-dideoxyadenosine Analog

-

Glycosylation: Couple a protected 2-fluoroadenine base with a suitable protected 2-fluoro-2,3-dideoxyribosyl donor, such as a thioglycoside, in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate).[5]

-

Anomer Separation: Separate the resulting α and β anomers using silica gel chromatography.

-

Deprotection: Remove the protecting groups (e.g., silyl ethers) using a fluoride source such as tetrabutylammonium fluoride (TBAF) to yield the final 2'-fluoro-2',3'-dideoxyadenosine analog.[5]

-

Modifications at the 4'-position of the sugar moiety can create steric hindrance that interferes with the translocation of viral polymerases, offering a distinct mechanism of inhibition.[6]

-

4'-Ethynyl-2-fluoro-2'-deoxyadenosine (Islatravir): This potent anti-HIV agent is a nucleoside reverse transcriptase translocation inhibitor (NRTTI).[7] The 4'-ethynyl group allows for the initial incorporation into the viral DNA but then prevents the proper positioning of the next incoming nucleotide.

-

Protocol: Synthesis of 4'-Ethynyl-2-fluoro-2'-deoxyadenosine (Islatravir)

-

Preparation of the Glycosyl Donor: Synthesize a protected 1,2-di-O-acetyl-4-ethynyl-D-ribofuranose from a suitable starting material like 1,2-di-O-acetyl-D-ribofuranose.[8]

-

Silyl-Hilbert-Johnson Reaction: React the silylated 2-fluoroadenine with the prepared glycosyl donor in the presence of a Lewis acid (e.g., TMSOTf) to form the nucleoside.[8]

-

Deprotection: Remove the protecting groups to yield Islatravir.

-

Carbocyclic Analogs: Aristeromycin and Neplanocin A Derivatives

In carbocyclic nucleoside analogs, the furanose oxygen is replaced with a methylene group, rendering the N-glycosidic bond resistant to enzymatic cleavage.

Aristeromycin is a carbocyclic analog of adenosine. The introduction of a 2-fluoro substituent on the adenine base enhances its biological activity. 6'-fluorinated aristeromycins have been designed as dual-target antiviral agents, inhibiting both viral RNA-dependent RNA polymerase (RdRp) and S-adenosyl-l-homocysteine (SAH) hydrolase.[9]

-

Protocol: Synthesis of a 6'-Fluoro-aristeromycin Analog

-

Synthesis of the Fluorosugar Intermediate: Starting from D-ribose, synthesize the key 6-fluorinated cyclopentanone derivative via electrophilic fluorination of a silyl enol ether using a reagent like Selectfluor.[9]

-

Introduction of the Purine Base: Convert the fluorosugar into a suitable derivative (e.g., an azide) and then couple it with 6-chloropurine.

-

Final Steps: Convert the 6-chloropurine moiety to adenine and perform any necessary deprotection steps to yield the final 6'-fluoro-aristeromycin analog.[9]

-

Neplanocin A is another carbocyclic adenosine analog with potent antiviral and antitumor activities. 2-Fluoroneplanocin A was synthesized to be resistant to adenosine deaminase and has shown significant antitumor and antiviral activities.[10][11]

-

Protocol: Synthesis of 2-Fluoro-neplanocin A

-

Preparation of the Cyclopentenyl Moiety: Synthesize a suitable optically active tosyloxycyclopentene derivative from a chiral starting material.[10]

-

Condensation with 2-Fluoroadenine: Perform an SN2 reaction between the cyclopentenyl derivative and 2-fluoroadenine under basic conditions.[10]

-

Deprotection: Remove the protecting groups to yield 2-fluoro-neplanocin A.

-

Acyclic Nucleoside Analogs

Acyclic nucleoside analogs lack a complete sugar ring, offering greater conformational flexibility and potentially different modes of interaction with target enzymes.

-

Protocol: Synthesis of an Acyclic this compound Analog

-

Synthesis of the Acyclic Side Chain: Prepare an appropriate acyclic side chain with the desired functionality, for example, a fluorobutenol derivative.[12]

-

Alkylation of 2-Fluoroadenine: Alkylate 2-fluoroadenine with a suitable electrophilic derivative of the acyclic side chain.

-

Purification: Purify the resulting product by chromatography.

-

Biological Evaluation and Mechanism of Action